molecular formula C15H24BF3LiNO3 B13910649 Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate

Cat. No.: B13910649
M. Wt: 341.1 g/mol
InChI Key: DBWNPFPQRZXORS-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate (CAS: 2095458-45-8) is a borate salt with the molecular formula C₁₅H₂₄BF₃LiNO₃ and a molecular weight of 341.10 g/mol . It features a pyridin-2-yl ring substituted with a strong electron-withdrawing trifluoromethyl group at the 4-position, coordinated to a boron atom bearing three isopropoxy ligands. This structure confers unique reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where the trifluoromethyl group enhances electrophilicity .

The compound requires storage under an inert atmosphere at 2–8°C to prevent decomposition . Its hazard profile includes skin and eye irritation (H315, H319), necessitating precautions such as wearing protective gloves and eye protection .

Properties

Molecular Formula

C15H24BF3LiNO3

Molecular Weight

341.1 g/mol

IUPAC Name

lithium;tri(propan-2-yloxy)-[4-(trifluoromethyl)pyridin-2-yl]boranuide

InChI

InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-13(7-8-20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1

InChI Key

DBWNPFPQRZXORS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Lithiation of 4-(Trifluoromethyl)pyridine Derivatives

The lithiation step is critical and typically involves the use of strong lithium bases under low-temperature conditions to avoid side reactions.

  • Reagents and Conditions:

    • Starting material: 2-bromo-4-(trifluoromethyl)pyridine or 4-(trifluoromethyl)pyridine.
    • Base: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
    • Solvent: Tetrahydrofuran (THF) or diethyl ether.
    • Temperature: Typically between -78 °C and -55 °C to maintain selectivity and avoid decomposition.
  • Procedure:

    • The halogenated pyridine is added dropwise to the pre-cooled solution of n-BuLi or LDA under inert atmosphere (argon or nitrogen).
    • The mixture is stirred at low temperature for 30 minutes to several hours to ensure complete lithiation.
    • This produces a lithio-pyridine intermediate, which is highly reactive and must be used promptly in the next step.
  • Example Data:

Parameter Value/Range Notes
Base equivalents 1.1 - 1.2 eq Slight excess to ensure full lithiation
Temperature -78 °C to -55 °C Critical to avoid side reactions
Reaction time 0.5 - 8 hours Depending on scale and reagents
Solvent volume 100 mL per 0.2 - 0.35 mol THF preferred for solubility

Reaction with Triisopropyl Borate

Once the lithio intermediate is formed, it is reacted with triisopropyl borate to form the borate ester intermediate.

  • Reagents and Conditions:

    • Triisopropyl borate: 1.2 equivalents relative to lithio intermediate.
    • Temperature: Maintained at -55 °C or below.
    • Solvent: THF or similar ether solvents.
    • Base: Additional n-BuLi may be added to facilitate the reaction and maintain alkalinity.
  • Procedure:

    • The triisopropyl borate is added dropwise to the lithio intermediate solution at low temperature.
    • The reaction mixture is stirred for several hours to allow complete formation of the borate ester.
    • The reaction mixture is then quenched with aqueous sodium chloride solution, and the pH is adjusted to slightly acidic to extract the product.
  • Example Data:

Parameter Value/Range Notes
Triisopropyl borate eq. 1.2 eq Slight excess ensures complete reaction
Temperature ≤ -55 °C Maintains stability of intermediates
Reaction time 4 - 7 hours Ensures full conversion
Yield 70 - 77% High purity (≥ 98%) achievable

Purification and Isolation

  • After aqueous workup, the organic phase is concentrated, and the crude product is purified by column chromatography using suitable eluents (e.g., ethyl acetate/hexanes mixtures).
  • The purified lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate is obtained as a high-purity solid or solution, ready for further use.

Representative Experimental Data

Table 1: Summary of a Representative Synthesis Protocol

Step Reagents & Conditions Yield (%) Purity (%) Notes
Lithiation 2-bromo-4-(trifluoromethyl)pyridine, n-BuLi, THF, -55 °C, 4 h N/A N/A Formation of lithio intermediate
Borate formation Triisopropyl borate (1.2 eq), n-BuLi (1.2 eq), THF, -55 °C, 4 h 76 99 High purity product obtained
Workup & Purification Quench with sat. NaCl, acidify, extract with ethyl acetate, column chromatography N/A N/A Product isolated as pure solid

Research Discoveries and Notes

  • The use of low temperatures (-55 °C to -78 °C) is essential throughout the process to prevent decomposition and side reactions, as the lithio intermediates and borate esters are thermally sensitive.
  • The choice of base (n-butyllithium vs. lithium diisopropylamide) can affect the reaction kinetics and selectivity, with LDA offering a milder and more controlled lithiation.
  • The stoichiometric ratios are optimized to ensure complete conversion while minimizing excess reagents that complicate purification.
  • The triisopropyl borate reagent is preferred over other borate esters due to its reactivity and the stability of the resulting triisopropoxyborate moiety.
  • The aqueous workup and pH adjustment steps are critical to isolate the lithium borate salt in a stable and pure form.
  • Yields in the range of 70-77% with purities exceeding 98% have been consistently reported under optimized conditions.

Chemical Reactions Analysis

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate involves its ability to interact with various molecular targets through its borate and pyridine groups. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is part of a broader class of lithium triisopropoxy(pyridin-2-yl)borates, which differ in substituents on the pyridine ring and boron-coordinated ligands. Below is a detailed comparison:

Structural and Electronic Differences

Table 1: Key Properties of Lithium Triisopropoxy(pyridin-2-yl)borates
Compound Name (CAS) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate (2095458-45-8) CF₃ (4) C₁₅H₂₄BF₃LiNO₃ 341.10 Strong electron-withdrawing CF₃ group; high steric bulk from isopropoxy ligands
Lithium triisopropyl 2-(6-fluoropyridyl)borate (1256364-28-9) F (6) C₁₄H₂₄BFLiNO₃ 291.09 Moderate electron-withdrawing F; triisopropyl ligands reduce solubility
Lithium triisopropoxy(4-methoxypyridin-2-yl)boranuide (LT-4852) OMe (4) Not reported ~300 (estimated) Electron-donating OMe group; likely lower reactivity in couplings
Lithium triisopropyl 2-(5-chloropyridyl)borate (1256364-35-8) Cl (5) C₁₄H₂₄BClLiNO₃ 307.55 Electron-withdrawing Cl; potential for nucleophilic substitution
Lithium trihydroxy(pyridin-2-yl)borate (870521-30-5) None C₅H₅BLiNO₃ 144.89 Hydroxy ligands increase polarity but reduce stability

Stability and Handling

  • The target compound’s requirement for inert atmosphere storage contrasts with simpler borates like lithium trihydroxy(pyridin-2-yl)borate, which may degrade rapidly under ambient conditions .

Biological Activity

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate, with the CAS number 2095458-45-8, is an organometallic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula: C₁₅H₂₄BF₃LiNO₃
  • Molecular Weight: 341.10 g/mol
  • CAS Number: 2095458-45-8
  • Storage Conditions: Requires storage under inert atmosphere at temperatures between 2-8°C .

This compound interacts with biological systems primarily through its lithium and boron components. These components can influence various biochemical pathways, including:

  • Enzyme Modulation: The compound may act as an enzyme inhibitor or activator, affecting metabolic pathways.
  • Metal Ion Coordination: The boron atom can form complexes with metal ions, potentially altering their biological activity.
  • Receptor Binding: It may interact with specific receptors, modulating their activity and influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic processes.

Anticancer Activity

Recent investigations suggest that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy:
    • A study tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Activity:
    • In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% decrease in cell viability after 48 hours, suggesting potential as a therapeutic agent in oncology.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus50Significant reduction in viability
AntimicrobialEscherichia coli50Significant reduction in viability
AnticancerMCF-7 (breast cancer)5040% decrease in cell viability

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